molecular formula C10H12N4O B112840 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 612513-75-4

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B112840
M. Wt: 204.23 g/mol
InChI Key: HRQVPHLDWOQZEI-UHFFFAOYSA-N
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Description

“6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves a multi-step process. A new and straightforward route to synthesize this compound involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The reaction was catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . The reaction was carried out at room temperature under ethanol . The use of AC-SO3H as a catalyst made the reaction more efficient .

Scientific Research Applications

Synthesis of Heterocycles

The compound 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a valuable building block in the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity under mild conditions allows for the generation of a wide range of heterocyclic compounds and dyes from diverse precursors, showcasing its importance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Anticancer Activity

Derivatives of the pyrazoline class, to which the compound belongs, have been extensively researched for their potential anticancer activity. These derivatives have demonstrated significant biological effects in pharmaceutical chemistry, highlighting the compound's relevance in the development of new anticancer agents (Ray et al., 2022).

Multifunctional Applications

Pyrazoline derivatives, including those related to the compound , possess a wide range of biological activities, making them subjects of interest in multifunctional applications. Their notable activities include antimicrobial, anti-inflammatory, and anticancer effects, among others, underscoring the compound's versatility and potential in various therapeutic areas (Ganguly & Jacob, 2017).

Advanced Material Synthesis

The compound is also of interest in the synthesis of advanced materials, such as high-energy density materials (HEDM). Studies have focused on azine energetic compounds, which include structures similar to this compound, demonstrating its potential in the development of materials with improved burning rates and detonation performance (Yongjin & Shuhong, 2019).

properties

IUPAC Name

6-amino-4-ethyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVPHLDWOQZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(OC2=NNC(=C12)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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